(3-Methylpyrazin-2-yl)methanamine chemical properties
(3-Methylpyrazin-2-yl)methanamine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the currently available information on (3-Methylpyrazin-2-yl)methanamine. It is important to note that specific experimental data for this compound is limited in publicly accessible scientific literature and databases. Much of the information presented, particularly regarding experimental protocols and potential biological activity, is based on structurally related compounds and should be considered as a starting point for further research and validation.
Core Chemical Properties
Table 1: Physicochemical Properties of (3-Methylpyrazin-2-yl)methanamine Hydrochloride
| Property | Value | Source |
| CAS Number | 1523618-20-3 | [1] |
| Molecular Formula | C₆H₁₀ClN₃ | N/A |
| Molecular Weight | 159.62 g/mol | N/A |
| Storage Conditions | 2-8°C | N/A |
Note: Properties such as melting point, boiling point, and solubility have not been found in the reviewed literature.
Hypothetical Synthesis Protocol
While a specific synthesis protocol for (3-Methylpyrazin-2-yl)methanamine has not been identified, a plausible route can be extrapolated from established methods for analogous C-pyrazine-methylamines. The following protocol is a hypothetical adaptation of the synthesis of (3-chloropyrazin-2-yl)methanamine hydrochloride as described in patent US8513415B2[2].
Reaction Scheme:
A potential two-step synthesis could involve the formation of a protected amine intermediate from 2-chloro-3-methylpyrazine, followed by deprotection to yield the final product.
Step 1: Synthesis of N-((3-methylpyrazin-2-yl)methyl)diphenylmethanimine
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Reagents and Materials:
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2-Chloro-3-methylpyrazine
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Diphenylmethanimine
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Sodium bis(trimethylsilyl)amide (NaHMDS) in THF (1.0 M solution)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate (EtOAc)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Round bottom flask, magnetic stirrer, thermocouple, nitrogen inlet.
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Procedure:
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To a 500 mL round bottom flask under a nitrogen atmosphere, add diphenylmethanimine (1.1 equivalents).
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Dissolve the diphenylmethanimine in anhydrous THF (150 mL).
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Cool the solution to -5°C using an ice-salt bath.
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Slowly add 1.0 M NaHMDS in THF (1.2 equivalents) to the solution, maintaining the temperature below 0°C.
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Stir the resulting solution at 0°C for 20 minutes.
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Add a solution of 2-chloro-3-methylpyrazine (1.0 equivalent) in anhydrous THF (10 mL) dropwise over 5 minutes.
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Allow the reaction mixture to stir for 30 minutes at 0°C.
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Quench the reaction by adding 200 mL of saturated aqueous NH₄Cl solution.
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Transfer the mixture to a separatory funnel and add 200 mL of EtOAc.
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Separate the organic layer and wash it sequentially with water (2 x 200 mL) and brine (200 mL).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-((3-methylpyrazin-2-yl)methyl)diphenylmethanimine.
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Step 2: Synthesis of (3-Methylpyrazin-2-yl)methanamine Hydrochloride
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Reagents and Materials:
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Crude N-((3-methylpyrazin-2-yl)methyl)diphenylmethanimine
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Concentrated Hydrochloric Acid (HCl)
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Water
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Ethyl acetate (EtOAc)
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Saturated aqueous potassium carbonate (K₂CO₃) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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Dissolve the crude product from Step 1 in EtOAc (200 mL).
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Add concentrated HCl (10 mL) and water (200 mL).
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Separate the aqueous layer and wash the organic layer with 0.1 M HCl (30 mL).
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Combine the aqueous layers and wash with EtOAc (2 x 50 mL).
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Adjust the pH of the aqueous layer to approximately 10 with saturated K₂CO₃ solution.
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Extract the aqueous solution with EtOAc (2 x 100 mL).
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Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (3-Methylpyrazin-2-yl)methanamine as a free base.
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To obtain the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in the same solvent until precipitation is complete.
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Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
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Visualized Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for (3-Methylpyrazin-2-yl)methanamine.
Caption: Proposed two-step synthesis of (3-Methylpyrazin-2-yl)methanamine HCl.
Potential Biological Activity and Research Directions
While no specific biological activities have been reported for (3-Methylpyrazin-2-yl)methanamine, the pyrazine scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs[3]. Research into substituted pyrazine derivatives has revealed a broad spectrum of pharmacological activities, suggesting potential avenues for the investigation of (3-Methylpyrazin-2-yl)methanamine.
Table 2: Reported Biological Activities of Substituted Pyrazine Derivatives
| Biological Activity | Description | References |
| Antimicrobial | Pyrazinamide is a frontline drug for the treatment of tuberculosis. Other pyrazine derivatives have shown activity against various bacteria and fungi. | [3][4] |
| Anticancer | Certain pyrazine-containing compounds have demonstrated potent anticancer activity against various cell lines by inducing apoptosis, necrosis, and autophagy. | [5] |
| Anti-inflammatory | Pyrazine derivatives have been investigated for their anti-inflammatory properties. | [5][6] |
| Kinase Inhibition | The pyrazine core is present in several kinase inhibitors, which are crucial in cancer therapy. For example, some derivatives have shown inhibitory activity against FGFR. | [6][7] |
| Antiviral | Some pyrazine analogs have been identified as weak antiviral agents. | [8] |
Given these precedents, (3-Methylpyrazin-2-yl)methanamine could be a valuable candidate for screening in various biological assays, particularly in the areas of infectious diseases and oncology.
Conclusion
(3-Methylpyrazin-2-yl)methanamine is a chemical entity with limited available data. This guide provides a framework for its potential synthesis based on established methodologies for similar compounds. The diverse biological activities associated with the pyrazine scaffold suggest that this compound could be of interest for further investigation in drug discovery and development. All hypothetical information presented herein requires experimental validation.
References
- 1. CAS#:1523618-20-3 | (3-Methylpyrazin-2-yl)methanamine hydrochloride | Chemsrc [chemsrc.com]
- 2. US8513415B2 - Preparation of C-pyrazine-methylamines - Google Patents [patents.google.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological activity and a modified synthesis of 8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[4,3-a]pyrazine, an isomer of formycin - PubMed [pubmed.ncbi.nlm.nih.gov]
